molecular formula C6H10O3 B11721330 methyl 2-methoxybut-2-enoate

methyl 2-methoxybut-2-enoate

Cat. No.: B11721330
M. Wt: 130.14 g/mol
InChI Key: XDAOZDBTFSSMBW-UHFFFAOYSA-N
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Description

Methyl 2-methoxybut-2-enoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 2-methoxybut-2-enoic acid. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxybut-2-enoate can be synthesized through several methods. One common method involves the esterification of 2-methoxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-methoxybut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Diels-Alder reaction.

    Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: this compound is used in the manufacture of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-methoxybut-2-enoate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxobut-3-enoate: Similar in structure but with a keto group instead of a methoxy group.

    Methyl 2-methoxyprop-2-enoate: Similar but with a different alkyl chain length.

    Methyl 2-methoxybutanoate: Similar but with a saturated alkyl chain.

Uniqueness

Methyl 2-methoxybut-2-enoate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its methoxy group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 2-methoxybut-2-enoate

InChI

InChI=1S/C6H10O3/c1-4-5(8-2)6(7)9-3/h4H,1-3H3

InChI Key

XDAOZDBTFSSMBW-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)OC)OC

Origin of Product

United States

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